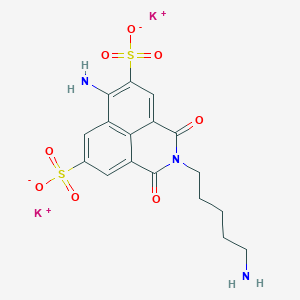

Lucifer Yellow Cadaverine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lucifer Yellow Cadaverine involves several steps:

Reaction of p-nitrotoluene with sulfite salts: to produce p-nitrophenylsulfonamide.

Oxidation of p-nitrophenylsulfonamide with thallium formate: to yield 6,8-dithiophenyl-2,4-dinitropyrido[4,5]imidazole.

Reaction of 6,8-dithiophenyl-2,4-dinitropyrido[4,5]imidazole with dipotassium carbonate: to form the final product.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is usually obtained as a powder and is stored at room temperature .

Análisis De Reacciones Químicas

Types of Reactions

Lucifer Yellow Cadaverine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: It can be reduced to form different derivatives.

Substitution: The amino groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing agents: Used for oxidation reactions.

Reducing agents: Employed in reduction reactions.

Substituting agents: Utilized in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Aplicaciones Científicas De Investigación

Lucifer Yellow Cadaverine is extensively used in scientific research, particularly in:

Chemistry: As a fluorescent probe for studying molecular interactions.

Biology: For tracing and visualizing cells, especially in neuronal studies.

Medicine: Used in diagnostic imaging and research on cellular processes.

Industry: Applied in the development of fluorescent dyes and markers

Mecanismo De Acción

The compound exerts its effects through its strong fluorescent properties. It is retained within cells, allowing researchers to visualize cellular structures and functions. The molecular targets include cellular components that interact with the dye, enabling detailed studies of cellular morphology and connectivity .

Comparación Con Compuestos Similares

Similar Compounds

Lucifer Yellow CH potassium salt: Similar in structure but differs in the counterion.

Lucifer Yellow carbohydrazide potassium salt: Contains a carbohydrazide group instead of the amino groups.

Lucifer Yellow VS: Contains a different functional group, affecting its binding properties

Uniqueness

Lucifer Yellow Cadaverine is unique due to its exceptional retention within cells and its bright yellow fluorescence. These properties make it particularly useful for long-term studies of cellular structures and functions .

Actividad Biológica

Lucifer Yellow Cadaverine (LYC) is a fluorescent biotin derivative extensively utilized in biological research, particularly in the study of neuronal morphology and cell tracing. This compound has gained prominence due to its unique properties that facilitate the visualization of cellular structures and intercellular connections. This article delves into the biological activity of LYC, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its molecular formula C17H17K2N3O8S2 and a molecular weight of 533.66 g/mol. It is a yellow solid soluble in water, with excitation and emission wavelengths of 428 nm and 536 nm, respectively . The compound is often employed as a fixable fluorescent tracer due to its stability under various fixation conditions.

This compound functions primarily as a tracer for studying neuronal morphology. Its biotin component allows for signal amplification through biotin-avidin interactions, enhancing visualization in fluorescence microscopy . The dye can be introduced into cells via methods such as microinjection, pinocytosis, or osmotic shock, allowing researchers to track cellular processes and intercellular communication effectively .

Neuronal Tracing

One of the most significant applications of LYC is in neuronal tracing. A study demonstrated that LYC could be used to fill neurons through intracellular injection, enabling detailed analysis of neuronal structure and synaptic connections. The method involved injecting LYC into neurons followed by histochemical reactions to visualize the filled cells .

Table 1: Summary of Neuronal Tracing Studies Using this compound

Fixation Tolerance

LYC exhibits remarkable tolerance to fixation processes. It retains its fluorescent properties even after aldehyde fixation, making it suitable for use in fixed tissue samples . This characteristic allows researchers to conduct longitudinal studies on cellular dynamics without losing critical morphological information.

Case Studies

Case Study 1: Neuronal Morphology Analysis

In a prominent study published in Journal of Neuroscience, researchers utilized LYC to investigate the morphology of neurons in the rat brain. They injected LYC into specific brain regions and observed the resulting fluorescence patterns using confocal microscopy. The findings revealed intricate details about dendritic spines and synaptic connections, contributing to a better understanding of neuronal network organization .

Case Study 2: Intercellular Communication

Another study focused on the role of LYC in assessing intercellular communication among neurons. By employing LYC as a tracer, researchers were able to visualize gap junctions between adjacent neurons, providing insights into how signals propagate through neural circuits . This study highlighted the utility of LYC in understanding functional connectivity within the nervous system.

Propiedades

IUPAC Name |

dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O8S2.2K/c18-4-2-1-3-5-20-16(21)11-7-9(29(23,24)25)6-10-14(11)12(17(20)22)8-13(15(10)19)30(26,27)28;;/h6-8H,1-5,18-19H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNIPDJYRQVEOI-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)CCCCCN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17K2N3O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.